molecular formula C9H13BrN2 B8408490 4-bromo-N-butylpyridin-2-amine

4-bromo-N-butylpyridin-2-amine

Cat. No.: B8408490
M. Wt: 229.12 g/mol
InChI Key: QBPWOCPKMURCFO-UHFFFAOYSA-N
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Description

The compound identified by the PubChem 4-bromo-N-butylpyridin-2-amine is a chemical entity with specific properties and applications. This compound is utilized in various scientific fields due to its unique chemical structure and reactivity.

Chemical Reactions Analysis

The compound with 4-bromo-N-butylpyridin-2-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound. Major products formed from these reactions can vary widely based on the reaction conditions and the reagents used .

Scientific Research Applications

The compound with 4-bromo-N-butylpyridin-2-amine has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a tool for probing biological pathways or as a precursor for the synthesis of biologically active molecules. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic agent. In industry, this compound might be used in the production of materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for the compound with 4-bromo-N-butylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects can vary depending on its application. For example, in a biological context, it might interact with enzymes or receptors to modulate their activity. In a chemical context, it could act as a catalyst or a reactant in a specific reaction pathway .

Comparison with Similar Compounds

When comparing the compound with 4-bromo-N-butylpyridin-2-amine to other similar compounds, it is important to highlight its unique properties and applications. Similar compounds might share structural features or reactivity patterns, but the specific functional groups and overall structure of this compound can confer unique properties that make it valuable for certain applications. Some similar compounds include those with related chemical structures or those that undergo similar types of reactions .

Conclusion

The compound with this compound is a versatile chemical entity with a wide range of applications in scientific research and industry Its unique properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

4-bromo-N-butylpyridin-2-amine

InChI

InChI=1S/C9H13BrN2/c1-2-3-5-11-9-7-8(10)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,11,12)

InChI Key

QBPWOCPKMURCFO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=CC(=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-fluoropyridine (2.0 g, 11.3 mmol) and n-butan-1-amine (752 mg, 10.3 mmol) in N-methyl-2-pyrrolidinone (NMP, 10 mL) was stirred at 100° C. for 1 hr. The reaction was allowed to cool to room temperature and diluted with DCM (50 mL), washed with water (10 mL*2). The organic layer was dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography (0-20% EtOAc-petroleum ether gradient elution) to afford the desired product (1.4 g, 45%). 1H NMR (300 MHz, CDCl3): 7.88 (d, J=5.4 Hz, 1H), 6.70 (d, J=5.4 Hz, 1H), 6.54 (s, 1H), 4.60 (br s, 1H), 3.26-3.19 (m, 2H), 1.63-1.56 (m, 2H), 1.46-1.39 (m, 2H), 0.96 (t, J=7.2 Hz, 3H). (R)-tert-butyl 1-(2-(butylamino)pyridin-4-yl)pyrrolidin-3-ylcarbamate. To a solution of 4-bromo-N-butylpyridin-2-amine (458 mg, 2 mmol), (R)-tert-butyl pyrrolidin-3-ylcarbamate (410 mg, 2.2 mmol) in anhydrous dioxane (12 mL) was added Pd2(dba)3 (200 mg, 0.22 mmol), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xant-phos) (200 mg, 0.24 mmol) and t-BuONa (576 mg, 6 mmol) under atmosphere of argen. The resulting reaction was stirred at 100° C. for 2 hrs and diluted with water (40 mL), extracted with DCM, The combined organic layer was washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography (0-10% MeOH-DCM gradient elution) to afford the crude product (purity>70%). (R)-4-(3-aminopyrrolidin-1-yl)-N-butylpyridin-2-amine dihydrochloride. Crude product obtained above was dissolved in MeOH (6 mL) and ether solution of HCl gas (ca. 4N, 10 mL) was added. The resulting reaction was stirred at ambient temperature for 20 hrs. The reaction was concentrated under reduced pressure and purified by prep-HPLC to afford the desired product (50 mg, 6.7% yield in two steps). 1H NMR (300 MHz, CD3OD): 7.59 (d, J=7.5 Hz, 1H), 6.39 (d, J=6.9 Hz, 1H), 5.79 (s, 1H), 4.89 (m, 1H), 4.15 (m, 1H), 3.74-3.66 (m, 3H), 3.38-3.29 (m, 2H), 2.60-2.53 (m, 1H), 2.34-2.30 (m, 1H), 1.73-1.64 (m, 2H), 1.56-1.46 (m, 2H), 1.02 (t, J=7.5 Hz, 3H); LC-MS: m/z=235.2 [M+H]+, tR=0.92 min; HPLC: 100% (214 nm), 97% (254 nm), tR=4.84 min. The compounds in Example 255 through Example 297 were prepared using methods analogous to those described in Example 254.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
752 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
45%

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